molecular formula C8H5BrClN B12976289 5-bromo-2-chloro-1H-indole

5-bromo-2-chloro-1H-indole

Cat. No.: B12976289
M. Wt: 230.49 g/mol
InChI Key: MVVAPZOBHNISFC-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-1H-indole: is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. The compound’s structure consists of a fused benzene and pyrrole ring, with bromine and chlorine substituents at the 5 and 2 positions, respectively. This unique substitution pattern imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-chloro-1H-indole typically involves halogenation reactions. One common method is the bromination of 2-chloroindole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 5-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient and cost-effective reagents and catalysts. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed: The major products depend on the specific reaction and conditions. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl or polyaryl compounds.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

  • 5-bromo-1H-indole
  • 2-chloro-1H-indole
  • 5-chloro-2-methyl-1H-indole

Comparison: 5-bromo-2-chloro-1H-indole is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. Compared to similar compounds with only one halogen substituent, it may exhibit different chemical and biological properties, making it valuable for specific applications .

Properties

Molecular Formula

C8H5BrClN

Molecular Weight

230.49 g/mol

IUPAC Name

5-bromo-2-chloro-1H-indole

InChI

InChI=1S/C8H5BrClN/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4,11H

InChI Key

MVVAPZOBHNISFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(N2)Cl

Origin of Product

United States

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